Dibenzothiophene sulfone

Description

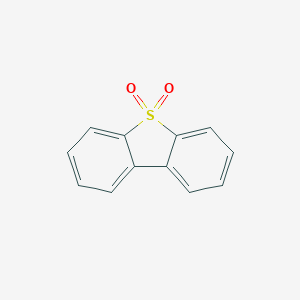

Structure

3D Structure

Properties

IUPAC Name |

dibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJFYINYNJYDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074424 | |

| Record name | Dibenzothiophene 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-05-3 | |

| Record name | Dibenzothiophene sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene-5,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzothiophene 5,5-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOTHIOPHENE 5,5-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7K6K33UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (B1670422) sulfone (DBTS), also known as dibenzo[b,d]thiophene 5,5-dioxide, is a heterocyclic compound featuring a central sulfone group flanked by two benzene (B151609) rings. This molecule is the oxidized form of dibenzothiophene, a common organosulfur compound found in fossil fuels.[1][2] The introduction of the sulfone group significantly alters the electronic and physical properties of the parent dibenzothiophene, transforming it from an electron-rich to an electron-poor system.[2] This guide provides a comprehensive overview of the fundamental properties of dibenzothiophene sulfone, its synthesis, and its characterization, with a focus on data relevant to researchers in chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a stable, white to pale yellow crystalline solid at room temperature.[3] It exhibits limited solubility in water but is soluble in various organic solvents such as dichloromethane (B109758) and acetone.[3] A summary of its key chemical and physical properties is presented in the tables below.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | dibenzothiophene 5,5-dioxide | [1] |

| Molecular Formula | C₁₂H₈O₂S | [1] |

| Molecular Weight | 216.26 g/mol | [1] |

| CAS Number | 1016-05-3 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | [1] |

| InChI Key | IKJFYINYNJYDTA-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Monoisotopic Mass | 216.02450067 Da | [1] |

Experimental Physical Properties

| Property | Value | Source |

| Melting Point | 231-233 °C (lit.) | [4][5] |

| Physical Description | White to almost white powder/crystal | [3] |

| Solubility | Soluble in dichloromethane and acetone; limited solubility in water. | [3] |

| Density (observed) | 1.39 g.cm⁻³ | [6] |

| Density (calculated) | 1.35 g.cm⁻³ | [6] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction.[6][7] The molecule crystallizes in the C2/c space group.[6][7] The sulfone group significantly influences the molecular geometry, with the C-S bond length being approximately 1.74 Å and the S-O bond distance around 1.49 Å.[7] The overall molecule possesses approximately C2v symmetry.[6]

Crystallographic Data

| Parameter | Value | Source |

| Space Group | C2/c | [6][7] |

| Unit Cell Dimensions | a = 10.09(1) Å, b = 13.89(3) Å, c = 7.22(1) Å, β = 93.5(4)° | [6][7] |

| Molecules per unit cell (Z) | 4 | [6] |

| S-C Bond Length | 1.74 ± 0.02 Å | [7] |

| S-O Bond Length | 1.49 Å | [7] |

| C(6)-C(6') Bond Length | 1.46 Å | [7] |

Spectroscopic Properties

The spectroscopic signature of this compound is well-characterized, providing essential information for its identification and analysis.

NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons. The chemical shifts (ppm) are approximately: 7.80, 7.51, 7.61, and 7.77.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the sulfone group. The symmetric and asymmetric stretching vibrations of the S=O bonds are prominent features.[9] For instance, in the oxidized product of middle distillate surrogate fuels, the sulfone group shows symmetric stretching at 1154 cm⁻¹ and asymmetric stretching at 1306 cm⁻¹.[9]

Mass Spectrometry

The mass spectrum of this compound shows a prominent molecular ion peak (m/z) at 216, corresponding to its molecular weight.[1]

UV/Visible Spectroscopy

The UV/Visible absorption spectrum of this compound has been recorded and is available in the NIST Chemistry WebBook.[10]

Synthesis and Reactions

The primary method for synthesizing this compound is through the oxidation of dibenzothiophene.[2] This transformation can be achieved using various oxidizing agents.

General Oxidation Workflow

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocols

Synthesis of this compound via m-CPBA Oxidation

This protocol is adapted from a general procedure for the oxidation of similar thiophene (B33073) derivatives.[11]

-

Dissolution: Dissolve dibenzothiophene (1 equivalent) in dichloromethane in a round-bottom flask.

-

Addition of Oxidant: Add meta-chloroperbenzoic acid (m-CPBA) (approximately 2.2 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure this compound.

X-ray Crystallography for Structure Determination

The following is a generalized protocol based on the reported crystal structure determination.[6][7]

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction studies. This can be achieved by slow evaporation from a suitable solvent or by sublimation.[6]

-

Data Collection: Mount a suitable crystal on a goniometer. Collect three-dimensional X-ray diffraction data using a diffractometer, typically with Cu Kα or Mo Kα radiation.

-

Structure Solution: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods.

-

Structure Refinement: Refine the structural model using full-matrix least-squares methods. Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions.

-

Finalization: The final refinement should converge to a low R-factor (e.g., R < 10%). The resulting atomic coordinates and displacement parameters define the crystal structure.

Applications and Biological Relevance

This compound and its derivatives have garnered interest in several fields.

Materials Science

This compound-based materials have been investigated as n-type organic semiconductors.[12] The electron-withdrawing nature of the sulfone group facilitates electron transport, making these compounds promising for applications in organic light-emitting transistors (OLETs).[12]

Biodesulfurization

In environmental and industrial microbiology, this compound is a key intermediate in the "4S" biodesulfurization pathway, which is a microbial process to remove sulfur from fossil fuels.[13][14] In this pathway, dibenzothiophene is sequentially oxidized to dibenzothiophene sulfoxide (B87167) and then to this compound.[14] An enzyme, this compound monooxygenase, then catalyzes the cleavage of a C-S bond in the sulfone, ultimately leading to the removal of sulfur as sulfite.[13][14]

Biodesulfurization "4S" Pathway

Caption: Key enzymatic steps in the '4S' biodesulfurization pathway involving DBTS.

Fluorescent Dyes

Derivatives of this compound have been synthesized and shown to act as fluorescent dyes for visualizing cellular plasma membranes.[15] These compounds exhibit good fluorescent quantum yields and a blue emission, making them useful tools in cell biology research.[15]

Conclusion

This compound is a well-characterized compound with a rich chemistry and a growing number of applications. Its fundamental properties, from its crystal structure to its spectroscopic signatures, are well-documented. The electron-accepting nature of the sulfone group makes it a valuable building block in materials science for the development of organic semiconductors. Furthermore, its role as a central intermediate in biodesulfurization pathways highlights its environmental relevance. For researchers in drug development, the this compound scaffold and its fluorescent derivatives offer potential as bio-probes and pharmacophores. This guide provides a solid foundation of its core properties to facilitate further research and application development.

References

- 1. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 3. CAS 1016-05-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1016-05-3 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound(1016-05-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. This compound-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. This compound Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dibenzothiophene 5,5-dioxide: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of dibenzothiophene (B1670422) 5,5-dioxide, a crucial heterocyclic compound in various research and development applications. This document outlines common synthetic routes, presents detailed experimental protocols, and offers quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Dibenzothiophene 5,5-dioxide, also known as dibenzothiophene sulfone, is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound.[1] The introduction of the sulfone group significantly alters the electronic and physical properties of the parent molecule, making it a valuable building block in medicinal chemistry, materials science, and organic electronics. This guide focuses on the most prevalent and accessible laboratory method for its preparation: the oxidation of dibenzothiophene.

Synthetic Pathways: Oxidation of Dibenzothiophene

The most common and straightforward method for synthesizing dibenzothiophene 5,5-dioxide is the oxidation of dibenzothiophene. This transformation can be achieved using a variety of oxidizing agents and catalytic systems. The reaction proceeds in a stepwise manner, often with the formation of the intermediate dibenzothiophene 5-oxide, which is then further oxidized to the desired 5,5-dioxide.

The general reaction scheme is as follows:

Caption: General reaction pathway for the synthesis of Dibenzothiophene 5,5-dioxide.

Several oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) being among the most common in a laboratory setting. The choice of oxidant and the use of a catalyst can significantly influence the reaction rate, yield, and selectivity.

Quantitative Data Overview

The following tables summarize quantitative data from various reported methods for the synthesis of dibenzothiophene 5,5-dioxide, providing a comparative overview of reaction conditions and outcomes.

Table 1: Oxidation of Dibenzothiophene using Hydrogen Peroxide (H₂O₂) with Catalysts

| Catalyst | Substrate Amount (mmol) | H₂O₂ Amount (mol) | Temperature (°C) | Solvent | Reaction Time | Yield of DBTO₂ (%) | Reference |

| Oxidovanadium(IV)-containing nanofibers | 0.463 | 0.008 | 40 | Methanol (B129727) | Not Specified | 90.6 | [2] |

| UiO-66-NH2 | Not Specified | 1.62 (O/S mass ratio) | 72.6 | Not Specified | Not Specified | 89.7 | [3] |

| Formic Acid/H₂O₂ system | Not Specified | 2.5 (H₂O₂/sulfur mole ratio) | 57 | n-hexane | 1 h | 95 | [4] |

| Me₃NCH₂C₆H₅Cl·2ZnCl₂ (Ionic Liquid) | Not Specified | 6 (H₂O₂/DBT molar ratio) | Not Specified | n-octane/acetic acid | 30 min | 94 | [5] |

Table 2: Oxidation of Dibenzothiophene using Other Methods

| Oxidant/Catalyst | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield of DBTO₂ (%) | Reference |

| Silica (B1680970) Gel | Decahydronaphthalene | 160 | Not Specified | 80 (conversion) | [6] |

| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane (B109758) | Room Temperature | 12 h | Not Specified (preparative) | [7] |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for two common laboratory-scale syntheses of dibenzothiophene 5,5-dioxide.

Protocol 1: Oxidation using Hydrogen Peroxide and a Vanadium Catalyst

This protocol is adapted from a method demonstrating high yield under relatively mild conditions.[2]

Materials:

-

Dibenzothiophene (DBT)

-

30-35% Hydrogen peroxide (H₂O₂)

-

Oxidovanadium(IV)-containing nanofiber catalyst

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of dibenzothiophene (e.g., 0.1 g, 0.463 mmol) in methanol (10 mL).

-

Add the oxidovanadium(IV)-containing nanofiber catalyst to the solution.

-

While stirring, add a molar excess of hydrogen peroxide (e.g., 0.008 mol) to the reaction mixture.

-

Heat the reaction mixture to 40°C and maintain this temperature with stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, dibenzothiophene 5,5-dioxide, will precipitate as a white crystalline solid.

-

Isolate the solid product by filtration.

-

Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material or byproducts.

-

Dry the purified dibenzothiophene 5,5-dioxide under vacuum.

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy.[2]

Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (mCPBA)

This protocol is a general method for the oxidation of dibenzothiophene derivatives and is readily adaptable for the parent compound.[7]

Materials:

-

Dibenzothiophene 5-oxide

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve dibenzothiophene 5-oxide (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Add m-chloroperoxybenzoic acid (mCPBA, approximately 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative Thin Layer Chromatography (TLC) or column chromatography using a suitable eluent system (e.g., n-hexane/EtOAc = 2/1) to obtain pure dibenzothiophene 5,5-dioxide as a colorless solid.[7]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.

Caption: Experimental workflow for the synthesis of Dibenzothiophene 5,5-dioxide using H₂O₂.

Caption: Factors influencing the outcome of Dibenzothiophene 5,5-dioxide synthesis.

Safety Considerations

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

m-Chloroperoxybenzoic Acid (mCPBA): mCPBA is a potential explosive and should be handled with care. Avoid grinding or subjecting it to shock.

-

Organic Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

-

Trifluoroacetic Acid: As mentioned in one of the preparative methods for an intermediate, trifluoroacetic acid is highly corrosive.[8] Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of dibenzothiophene 5,5-dioxide is a well-established process in organic chemistry, with the oxidation of dibenzothiophene being the most direct and efficient route. By carefully selecting the oxidizing agent, catalyst, and reaction conditions, researchers can achieve high yields of the desired product. The protocols and data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important compound, enabling further advancements in the fields of drug discovery and materials science.

References

- 1. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]

- 3. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Desulfurization of dibenzothiophene by chemical oxidation and solvent extraction with Me3NCH2C6H5Cl·2ZnCl2 ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Oxidation of dibenzothiophene to dibenzothiophene-sulfone using silica gel-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Chemical structure and CAS number for Dibenzothiophene sulfone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dibenzothiophene (B1670422) Sulfone, a heterocyclic organic compound of significant interest in various scientific fields, including environmental science and organic synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

Dibenzothiophene sulfone, systematically named dibenzo[b,d]thiophene 5,5-dioxide, is a derivative of dibenzothiophene where the sulfur atom is oxidized to a sulfone group. This structural modification significantly alters the electronic properties and reactivity of the parent molecule.

Chemical Structure:

CAS Number: 1016-05-3[1]

Molecular Formula: C₁₂H₈O₂S[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below, providing a convenient reference for laboratory applications.

| Property | Value | Reference |

| Molecular Weight | 216.26 g/mol | [1][2] |

| Appearance | White to almost white solid/crystal | [1] |

| Melting Point | 231-233 °C | [1] |

| IUPAC Name | dibenzothiophene 5,5-dioxide | [2] |

| InChI | 1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | [1][2] |

| InChIKey | IKJFYINYNJYDTA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 7.80, δ 7.51, δ 7.61, δ 7.77 | [3] |

| IR Spectrum | Available, see NIST WebBook | [4] |

| UV/Visible Spectrum | Available, see NIST WebBook | [5] |

| Mass Spectrum (EI) | Available, see NIST WebBook | [6] |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of Dibenzothiophene. Several protocols have been reported, utilizing different oxidizing agents and catalysts.

Oxidation using Hydrogen Peroxide

This method is a widely used and environmentally friendly approach for the synthesis of sulfones.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dibenzothiophene in a suitable organic solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.

-

Addition of Oxidant: To the stirred solution, add a stoichiometric excess of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 75 °C, for a sufficient period to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates out of the solution. The solid can be collected by filtration, washed with water to remove any remaining acid and hydrogen peroxide, and then dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid to obtain a high-purity crystalline solid.

Catalytic Oxidation using TiO₂ and O₂

This protocol describes a heterogeneous catalytic approach for the oxidation of Dibenzothiophene.

Methodology:

-

Catalyst Preparation: Prepare or obtain rutile TiO₂ as the catalyst.

-

Reaction Mixture: In a reaction vessel, suspend the TiO₂ catalyst in a solution of Dibenzothiophene dissolved in a high-boiling point solvent like decahydronaphthalene.

-

Reaction Execution: Heat the mixture to reflux while continuously bubbling oxygen (O₂) through the solution.

-

Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to track the disappearance of the starting material.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Confirmation: The identity and purity of the product can be confirmed using techniques such as Raman spectroscopy and X-ray diffraction (XRD).[7]

Reaction Pathway Diagram

The synthesis of this compound from Dibenzothiophene proceeds through a stepwise oxidation of the sulfur atom. This process can be visualized as a simple logical workflow.

Caption: Oxidation pathway of Dibenzothiophene.

References

- 1. This compound 97 1016-05-3 [sigmaaldrich.com]

- 2. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(1016-05-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. "Oxidation of Dibenzothiophene to this compound Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]

An In-depth Technical Guide to Dibenzothiophene S,S-dioxide: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (B1670422) S,S-dioxide, also known as dibenzothiophene sulfone, is a heterocyclic aromatic compound with the chemical formula C₁₂H₈O₂S.[1] It is structurally characterized by a central thiophene (B33073) ring, where the sulfur atom is fully oxidized to a sulfone group, fused to two benzene (B151609) rings. This compound is a stable, white to off-white or pale yellow crystalline solid at room temperature.[2] Dibenzothiophene S,S-dioxide and its derivatives are of significant interest in various fields, including materials science for applications such as organic light-emitting diodes (OLEDs), and in pharmaceutical research as a scaffold for the synthesis of novel therapeutic agents.[3] It is also studied in environmental chemistry as a product of the oxidative degradation of dibenzothiophene, a common sulfur-containing compound found in fossil fuels.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of Dibenzothiophene S,S-dioxide, detailed experimental protocols, and key spectral data to support research and development activities.

Physical and Chemical Properties

Dibenzothiophene S,S-dioxide is a stable compound under standard conditions.[2] The presence of the polar sulfone group in its structure influences its physical properties, such as its high melting point and solubility in organic solvents.[2]

Data Presentation: Physical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈O₂S | [5] |

| Molecular Weight | 216.26 g/mol | [1] |

| Appearance | White to off-white/pale yellow crystalline solid | [2] |

| Melting Point | 231-233 °C (lit.) | [1] |

| Boiling Point | 422.2 °C at 760 mmHg (estimated) | [1] |

| Density | 1.396 g/cm³ | [1] |

| Solubility | Soluble in dichloromethane (B109758) and acetone; limited solubility in water. | [2] |

Experimental Protocols

Synthesis of Dibenzothiophene S,S-dioxide

A common and straightforward method for the synthesis of Dibenzothiophene S,S-dioxide is the oxidation of dibenzothiophene. The following protocol is a representative example.

Reaction:

References

Unveiling Dibenzothiophene: A Technical Guide to its History and Original Synthesis

For Immediate Release

A deep dive into the historical origins and foundational synthesis of dibenzothiophene (B1670422), a molecule at the crossroads of industrial chemistry and modern drug discovery. This technical guide serves researchers, scientists, and drug development professionals by detailing the initial discovery, structural elucidation, and seminal synthetic protocols of this pivotal sulfur-containing heterocycle.

Initially dismissed as an impurity in coal tar, dibenzothiophene has emerged as a valuable scaffold in medicinal chemistry and materials science. Its journey from an industrial byproduct to a building block for novel therapeutics is a compelling narrative of chemical discovery and innovation. This guide provides a comprehensive look at the molecule's origins, including the first reported synthesis and the subsequent correction of its structure, supported by detailed experimental protocols and comparative data.

Historical Context and Discovery

Dibenzothiophene was first synthesized in 1870 by the Scottish chemist John Stenhouse. In his experiments, Stenhouse produced what he termed "phenyl-sulfuret" by reacting biphenyl (B1667301) with sulfur in the presence of iron filings. However, the true nature of the molecule's tricyclic structure remained elusive until it was correctly identified by Carl Graebe in 1871. The natural occurrence of dibenzothiophene was later confirmed by Kruber, who successfully isolated it from coal tar, highlighting its prevalence as a component of fossil fuels.

The Original Synthesis: Stenhouse's "Phenyl-Sulfuret"

The first synthesis of dibenzothiophene, though not recognized as such at the time, was a pioneering achievement in heterocyclic chemistry. The experimental details, gleaned from historical records, provide insight into the early days of organic synthesis.

Experimental Protocol: Stenhouse (1870)

Objective: To synthesize "phenyl-sulfuret" from biphenyl and sulfur.

Reactants:

-

Biphenyl

-

Flowers of Sulfur

-

Iron Filings (as a catalyst)

Procedure:

-

A mixture of biphenyl and flowers of sulfur was heated.

-

Iron filings were added to the heated mixture to facilitate the reaction.

-

The reaction mixture was heated to a high temperature, likely near the boiling point of the reactants.

-

Upon cooling, the solid product was isolated.

-

Purification was likely achieved through crystallization.

Observations: Stenhouse described the product as a crystalline solid. However, based on the linear arrangement of the phenyl and sulfide (B99878) groups he proposed, the initial structural assignment was incorrect.

Structural Elucidation by Graebe

In 1871, Carl Graebe reinvestigated Stenhouse's "phenyl-sulfuret." Through his own experiments and a deeper understanding of aromatic chemistry, Graebe correctly proposed the fused, three-ring structure of dibenzothiophene. This pivotal correction laid the groundwork for future research into the chemistry and applications of this heterocyclic system.

Early Synthetic Methodologies: A Comparative Overview

Following its discovery and structural elucidation, chemists developed more efficient methods for synthesizing dibenzothiophene. Two notable early methods are compared below, highlighting the evolution of synthetic strategies.

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Stenhouse (1870) | Biphenyl, Sulfur | Iron Filings | High (not specified) | Not specified | Not specified |

| Modern Friedel-Crafts Type (undisclosed) | Biphenyl, Sulfur | Anhydrous Aluminum Chloride (AlCl₃) | 120 | 24 | 79 |

| Alternative Friedel-Crafts Type (undisclosed) | Biphenyl, Sulfur Dichloride (SCl₂) | Anhydrous Aluminum Chloride (AlCl₃) | Not specified | Not specified | Not specified |

Visualizing the Synthetic Pathways

To illustrate the logical flow of these early synthetic approaches, the following diagrams are provided in the DOT language.

Caption: Stenhouse's original synthesis of "phenyl-sulfuret."

Caption: A later, more efficient Friedel-Crafts type synthesis.

Conclusion

The history of dibenzothiophene's discovery and synthesis is a testament to the iterative nature of scientific progress. From Stenhouse's initial, structurally misidentified "phenyl-sulfuret" to the more refined synthetic methods that followed, the journey of this molecule reflects the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The foundational work of these early pioneers paved the way for the eventual use of the dibenzothiophene core in a wide array of modern applications, from pharmaceuticals to organic electronics. This guide serves as a technical resource to understand the genesis of this important heterocyclic compound.

An In-depth Technical Guide to the Preliminary Analytical Identification of Dibenzothiophene Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal preliminary analytical techniques for the identification and characterization of Dibenzothiophene (B1670422) sulfone. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in the qualitative analysis of this compound.

Introduction

Dibenzothiophene sulfone (C₁₂H₈O₂S), a derivative of dibenzothiophene, is a compound of interest in various fields, including environmental science and drug development, often as a metabolite or a synthetic intermediate.[1][2] Its accurate identification is crucial for process monitoring, quality control, and metabolic studies. This guide focuses on the application of chromatographic and spectroscopic techniques as the primary methods for its preliminary identification.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of this compound from complex matrices, providing the first step towards its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation of non-volatile compounds like this compound. A common approach involves reverse-phase chromatography.

Table 1: HPLC Parameters and Quantitative Data for this compound Analysis

| Parameter | Value | Reference |

| Column | Newcrom R1 (Reverse-Phase) | - |

| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid | - |

| Flow Rate | 1.0 mL/min | [3] |

| Injection Volume | 5 µL | [4] |

| Detection | UV-Vis Detector | [3] |

| Wavelength | 250 nm or 280 nm | [3][5] |

| Retention Time | ~3.7 min | [6] |

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range.

-

Sample Preparation: Dissolve the sample containing suspected this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Instrument Setup:

-

Analysis: Inject the prepared sample and standards into the HPLC system.

-

Identification: Compare the retention time of the peak in the sample chromatogram with that of the this compound standard. Co-injection of the sample with the standard can be performed to confirm the identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often requiring a high-temperature column and a programmed temperature ramp.

Table 2: GC-MS Parameters and Quantitative Data for this compound Analysis

| Parameter | Value | Reference |

| GC Column | HP-5 ms (B15284909) (30 m x 0.25 mm ID, 0.25 µm film thickness) | [7] |

| Carrier Gas | Helium | [7] |

| Flow Rate | 1.4 mL/min (constant flow) | [7] |

| Injection Volume | 1 µL | [8] |

| Injector Temperature | 280 °C | [8] |

| Temperature Program | Initial 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 8 min) | [8][9] |

| MS Detector | Ion Trap or FT-ICR | [7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [7] |

| Mass Range | m/z 50-650 | [7] |

| Key m/z Fragments | 216 (M+), 187, 168 | [2][10] |

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be optimized to avoid column and detector saturation.

-

Instrument Setup:

-

Set the GC oven temperature program as specified in Table 2.

-

Set the injector and transfer line temperatures.

-

Configure the mass spectrometer with the appropriate ionization energy and mass scan range.

-

-

Analysis: Inject the prepared sample into the GC-MS system.

-

Identification:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak at m/z 216 and characteristic fragment ions are key identifiers.[2][10]

-

Spectroscopic Techniques

Spectroscopic techniques provide information about the molecular structure and functional groups present in this compound, offering confirmatory evidence for its identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation. For this compound, the characteristic sulfone group vibrations are of primary interest.

Table 3: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1306 | Asymmetric SO₂ stretching | [11] |

| ~1154 | Symmetric SO₂ stretching | [11] |

-

Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal.[12]

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Analysis:

-

Place the sample on the ATR crystal and ensure good contact using the pressure clamp.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

-

Identification: Identify the characteristic absorption bands for the sulfone group (SO₂) to confirm the presence of this compound.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophoric systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Solvent | Acetonitrile or other UV-grade solvent | [13] |

| Wavelength Range | 200 - 400 nm | [13] |

| Absorbance Maxima (λmax) | ~220-250 nm | [14] |

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a suitable UV-grade solvent (e.g., acetonitrile) to a known concentration.

-

The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.

-

Set the spectrophotometer to scan the desired wavelength range (e.g., 200-400 nm).

-

-

Analysis:

-

Record the baseline with the blank cuvette.

-

Record the absorbance spectrum of the sample.

-

-

Identification: Compare the obtained spectrum and the position of the absorbance maxima with reference data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Table 5: NMR Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | [15][16] |

| Concentration | 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR | [15] |

| ¹H NMR Chemical Shifts (δ, ppm) | Aromatic region (typically downfield shifted compared to dibenzothiophene) | [15][17] |

| ¹³C NMR Chemical Shifts (δ, ppm) | Aromatic region | [1] |

-

Sample Preparation:

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Analysis: Acquire the ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in structural assignment.[15]

-

Identification: The oxidation of the sulfur atom in dibenzothiophene to a sulfone causes a significant downfield shift of the adjacent aromatic protons and carbons in the NMR spectra, which is a key diagnostic feature.[15] Compare the obtained chemical shifts and coupling patterns with published data or spectral databases.

Logical Workflow for Identification

A systematic approach combining these techniques is recommended for the unambiguous identification of this compound. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the identification of this compound.

Conclusion

The preliminary analytical identification of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are excellent for separation and initial identification based on retention times and mass fragmentation, while FTIR, UV-Vis, and particularly NMR spectroscopy provide definitive structural confirmation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the accurate and efficient identification of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. UV-Visible Solvents [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. eurisotop.com [eurisotop.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of Dibenzothiophene Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dibenzothiophene (B1670422) sulfone, a molecule of significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its structural characteristics.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for dibenzothiophene sulfone, presented in a clear and concise tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1315 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (B151607) (CDCl₃) reveal the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.05 - 7.95 | m | - | 4H | H-1, H-8, H-4, H-5 |

| 7.65 - 7.55 | m | - | 4H | H-2, H-7, H-3, H-6 |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | C-4a, C-5a |

| 134.0 | C-1, C-8 |

| 131.0 | C-3, C-6 |

| 127.5 | C-2, C-7 |

| 122.0 | C-4, C-5 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 216 | 100 | [M]⁺ (Molecular Ion) |

| 188 | 40 | [M - CO]⁺ |

| 168 | 25 | [M - SO₂]⁺ |

| 139 | 30 | [C₁₁H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a Nujol mull of the sample can be prepared and placed between two salt plates (e.g., NaCl or KBr) for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. The spectrum is obtained using an electron ionization (EI) source with an ionization energy of 70 eV.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Electronic Structure of Dibenzothiophene Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of Dibenzothiophene (B1670422) Sulfone (DBTO), a molecule of significant interest in medicinal chemistry and materials science. This document details the key molecular geometry, frontier molecular orbitals, and charge distribution, supported by experimental and computational data.

Molecular Geometry

The precise arrangement of atoms in Dibenzothiophene Sulfone is fundamental to understanding its electronic properties. X-ray crystallography provides the most accurate experimental determination of molecular geometry. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 812519.[1] The key bond lengths and angles are summarized in the table below.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| S=O | S | O | ~1.44 | |

| C-S | C | S | ~1.77 | |

| C-C (thiophene) | C | C | ~1.40 | |

| C-C (benzene) | C | C | ~1.39 | |

| C-H | C | H | ~1.08 | |

| Bond Angles | ||||

| O-S-O | O | S | O | ~118 |

| C-S-C | C | S | C | ~93 |

| C-C-S | C | C | S | ~112 |

Note: The values presented are typical and may vary slightly depending on the specific crystal packing and refinement.

Electronic Properties: Frontier Molecular Orbitals and Charge Distribution

The electronic behavior of this compound is primarily governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's electronic transition properties and reactivity.

For the parent molecule, Dibenzothiophene, the HOMO is characterized by significant p-orbital character on the sulfur atom, while the LUMO is a π* antibonding orbital distributed over the aromatic rings. Oxidation of the sulfur atom to a sulfone group (-SO2-) in DBTO is expected to significantly lower the energy of the HOMO, due to the electron-withdrawing nature of the sulfone, thereby increasing the HOMO-LUMO gap and influencing the molecule's reactivity and photophysical properties.

The following table summarizes key electronic properties for Dibenzothiophene (DBT) as a reference point and highlights the expected changes upon oxidation to this compound (DBTO).

| Property | Dibenzothiophene (DBT) (Calculated) | This compound (DBTO) (Expected) |

| HOMO Energy (eV) | -5.8 to -6.2 | Lower (more negative) |

| LUMO Energy (eV) | -1.0 to -1.5 | Slightly Lower |

| HOMO-LUMO Gap (eV) | 4.3 to 5.2 | Larger |

Mulliken Atomic Charges:

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons. In DBTO, the high electronegativity of the oxygen atoms in the sulfone group leads to a significant polarization of the S-O bonds, resulting in a substantial positive charge on the sulfur atom and negative charges on the oxygen atoms. The carbon atoms of the aromatic rings will have smaller, alternating positive and negative charges.

Experimental and Computational Methodologies

Experimental Protocols

Infrared (IR) Spectroscopy:

Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr pellet method is commonly employed.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectra are recorded on a UV-Vis spectrophotometer to investigate the electronic transitions within the molecule.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The solution is placed in a quartz cuvette of a known path length (typically 1 cm). A reference cuvette containing the pure solvent is used to zero the instrument. The absorbance is then measured over a specific wavelength range (e.g., 200-400 nm).

Computational Methodology

The electronic structure of this compound can be effectively modeled using Density Functional Theory (DFT). A common and reliable level of theory for such calculations is the B3LYP functional with a 6-31G(d) or a larger 6-311+G(d,p) basis set.

-

Geometry Optimization: The first step is to perform a full geometry optimization of the molecule to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational frequencies that can be compared with experimental IR data.

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

-

Molecular Orbital Energies: The energies of the HOMO, LUMO, and other molecular orbitals are obtained.

-

Atomic Charges: Mulliken or other population analyses are used to calculate the partial atomic charges.

-

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing theoretical predictions of the excitation energies and oscillator strengths of the electronic transitions.

-

Visualizations

The following diagrams illustrate key concepts related to the electronic structure and analysis of this compound.

Caption: Comparative Molecular Orbital Energy Levels of DBT and DBTO.

Caption: Workflow for Computational Analysis of this compound.

References

The Solubility of Dibenzothiophene Sulfone: A Technical Guide for Researchers

An in-depth analysis of the solubility of dibenzothiophene (B1670422) sulfone in common organic solvents, providing key data, experimental methodologies, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.

Dibenzothiophene sulfone, a heterocyclic compound, is of significant interest in various fields, including organic synthesis and drug development. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of common organic solvents. The following table summarizes the mole fraction solubility (x) of this compound at various temperatures. This data is essential for selecting appropriate solvents for specific applications and for designing and optimizing chemical processes.

| Solvent | Temperature (K) | Mole Fraction (x) |

| N,N-Dimethylformamide (DMF) | 298.15 | 0.025 |

| 303.15 | 0.033 | |

| 308.15 | 0.043 | |

| 313.15 | 0.055 | |

| 318.15 | 0.070 | |

| 323.15 | 0.088 | |

| Acetone | 298.15 | 0.005 |

| 303.15 | 0.007 | |

| 308.15 | 0.009 | |

| 313.15 | 0.012 | |

| 318.15 | 0.015 | |

| 323.15 | 0.019 | |

| Acetonitrile (MeCN) | 298.15 | 0.003 |

| 303.15 | 0.004 | |

| 308.15 | 0.005 | |

| 313.15 | 0.007 | |

| 318.15 | 0.009 | |

| 323.15 | 0.011 |

Note: The experimental uncertainty for the mole fraction is approximately ± 0.0005.[1]

As the data indicates, the solubility of this compound is highest in N,N-dimethylformamide and increases with temperature in all tested solvents. A graphical representation of the solubility in various polar solvents further illustrates this trend, with the order of decreasing solubility being: N,N-dimethylformamide (DMF) > C4H6O2 > C4H10O2 > Acetonitrile (MeCN). This compound is only sparingly soluble in diesel.[2]

Experimental Protocols

The determination of solid-liquid equilibria, and thus solubility, can be achieved through various experimental techniques. The data presented in this guide was primarily obtained using a visual method. Other common methods include the gravimetric method and the dynamic laser monitoring technique.

Visual Method for Solid-Liquid Equilibrium Determination

This method involves the visual observation of the disappearance of the solid phase in a solid-liquid mixture upon heating.[3]

Apparatus:

-

A jacketed glass cell for temperature control.

-

A precision thermometer or thermocouple.

-

A magnetic stirrer and stir bar.

-

A light source and a magnifying lens for clear observation.

Procedure:

-

A known mass of this compound and a known mass of the solvent are added to the glass cell.

-

The mixture is heated slowly and stirred continuously to ensure uniform temperature distribution.

-

The temperature at which the last solid particle of this compound dissolves is carefully recorded. This temperature represents the equilibrium temperature for that specific composition.

-

The mixture is then allowed to cool slowly, and the temperature at which the first crystal reappears is also recorded to confirm the equilibrium point.

-

This procedure is repeated for different compositions of the solute and solvent to construct a solid-liquid equilibrium phase diagram.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for solubility determination.[1]

Procedure:

-

A saturated solution of this compound is prepared by adding an excess amount of the solid to the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

A known volume or mass of the saturated solution is carefully withdrawn, ensuring no solid particles are included.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid this compound is determined.

-

The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Dynamic Laser Monitoring Technique

This is a more automated method that relies on detecting changes in light transmission through the sample.

Procedure:

-

A mixture of the solute and solvent is placed in a sample cell equipped with a stirrer and a temperature controller.

-

A laser beam is passed through the suspension.

-

The temperature of the sample is gradually increased while the mixture is continuously stirred.

-

As the solute dissolves, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted laser light.

-

The temperature at which the transmitted light intensity reaches a plateau, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of this compound using the visual method.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid in a liquid using the visual method.

References

Thermal Stability and Decomposition of Dibenzothiophene Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (B1670422) sulfone (DBTO2), the oxidized form of dibenzothiophene, is a molecule of significant interest in various fields, including environmental science and as a byproduct in oxidative desulfurization (ODS) processes for fuels.[1][2] Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety assessments, and predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of dibenzothiophene sulfone, detailing its decomposition characteristics, the products formed, and the experimental methods used for its analysis.

Thermal Stability of this compound

This compound is a notably stable molecule, requiring high temperatures for thermal decomposition. Unlike many aliphatic and some cyclic sulfones that decompose at temperatures below 300°C, this compound, where the sulfone group is flanked by two aromatic groups, exhibits significantly higher thermal stability.[1][2]

Key Thermal Properties:

| Property | Value | Reference |

| Melting Point | 231-233 °C | |

| Onset of Thermal Decomposition | >350 °C | [1][2] |

| Significant Decomposition Temperature | Requires temperatures in the range of 500 °C or more. | [1] |

Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex process that leads to the formation of several products. The primary decomposition pathway involves the elimination of sulfur dioxide (SO2), although other reactions also occur.

Decomposition Products:

Under inert atmospheres, the thermal decomposition of this compound has been shown to yield a mixture of sulfur-containing and sulfur-free aromatic compounds. The main decomposition product is dibenzothiophene, indicating a retro-oxidation process. Other identified products include dibenzofuran, biphenyl, and o-hydroxybiphenyl.[1]

| Decomposition Product | Chemical Formula | Main Pathway |

| Dibenzothiophene | C12H8S | Elimination of O2 |

| Dibenzofuran | C12H8O | Elimination of SO |

| Biphenyl | C12H10 | Elimination of SO2 |

| o-Hydroxybiphenyl | C12H10O | Rearrangement and elimination |

| Sulfur Dioxide | SO2 | Elimination from the sulfone group |

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA):

TGA is employed to determine the change in mass of a sample as a function of temperature. This is crucial for identifying the onset of decomposition and the temperature ranges of different decomposition steps.

-

Instrument: Mettler Toledo TGA/DSC 1 or similar.

-

Sample Size: 10–20 mg.

-

Crucible: 70 μL alumina (B75360) crucible.

-

Atmosphere: Nitrogen (or other inert gas) at a constant flow rate of 50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.

-

Temperature Program: The temperature range typically covers from ambient temperature up to 600 °C or higher to ensure complete decomposition.

Differential Scanning Calorimetry (DSC):

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and to observe the endothermic or exothermic nature of decomposition processes.

-

Instrument: A differential scanning calorimeter.

-

Sample Size: 2-5 mg.

-

Crucible: Sealed aluminum pans.

-

Atmosphere: Nitrogen or other inert gas.

-

Heating Rate: A controlled heating rate, often 10 °C/min.

-

Pressure: To limit vaporization, experiments can be conducted under elevated pressure (e.g., 5 MPa N2).[1]

Product Analysis (GC-MS):

The identification of decomposition products is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure: The residue after a TGA or DSC experiment is dissolved in a suitable solvent (e.g., chloroform).

-

Injection: A small volume (e.g., 1 μL) is injected into the GC-MS.

-

Separation: The components are separated on a capillary column (e.g., HP-5MS).

-

Detection: The mass spectrometer identifies the individual components based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental analysis and the proposed decomposition pathways.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed decomposition pathways of DBTO2.

Conclusion

This compound is a thermally robust molecule, with decomposition occurring at temperatures exceeding 500°C. Its decomposition is characterized by the elimination of the sulfone group as sulfur dioxide, leading to the formation of dibenzothiophene, dibenzofuran, biphenyl, and o-hydroxybiphenyl. The study of its thermal properties through techniques like TGA and DSC, coupled with product analysis by GC-MS, provides essential data for various industrial and environmental applications. Further research into the kinetics of its thermal decomposition would provide a more complete understanding of its behavior at elevated temperatures.

References

Methodological & Application

Application Notes and Protocols for Dibenzothiophene Sulfone Derivatives as Fluorescent Plasma Membrane Dames

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Dibenzothiophene sulfone (DBTOO) derivatives as fluorescent dyes for imaging the plasma membrane of live cells. DBTOO-based dyes offer a valuable tool for visualizing cellular morphology, tracking membrane dynamics, and assessing cellular health. Their distinct spectral properties and relatively low toxicity make them suitable for a range of fluorescence microscopy applications.

Introduction to this compound (DBTOO) Plasma Membrane Dyes

Dibenzothiophene 5,5-dioxide (DBTOO) derivatives are a class of fluorescent molecules that can be chemically modified to target specific cellular compartments.[1][2][3] Lipophilic versions of these dyes have been successfully synthesized and demonstrated to specifically localize to the plasma membrane in various cell lines, such as HeLa cells.[1][2] These probes exhibit good fluorescent quantum yields and emit in the blue region of the visible spectrum, making them compatible with standard DAPI filter sets.[1][2] Their utility as plasma membrane stains is attributed to their hydrophobic nature, which facilitates their incorporation into the lipid bilayer.[1]

Quantitative Data of Representative DBTOO Derivatives

The photophysical and cytotoxic properties of two lipophilic DBTOO derivatives are summarized below. These values provide a baseline for experimental design and optimization.

| Property | Derivative 4 | Derivative 9 | Reference |

| Absorbance Maximum (λabs) | 329 nm | 338 nm | [1] |

| Excitation Maximum (λex) | 342 nm | 342 nm | [1] |

| Emission Maximum (λem) | 432 nm | 432 nm | [1] |

| Molar Extinction Coefficient (ε) | 20,000 M⁻¹cm⁻¹ | 17,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.43 | 0.30 | [1] |

| IC50 in HeLa Cells | 10 - 100 µM | 10 - 100 µM | [1][2] |

Experimental Protocols

This section provides a detailed methodology for using DBTOO derivatives for fluorescent plasma membrane staining in live cells.

Required Materials

-

This compound derivative dye

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer (e.g., HBSS)

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging medium

-

Coverslips or imaging dishes

-

Fluorescence microscope with a DAPI filter set

Stock Solution Preparation

-

Prepare a 1-5 mM stock solution of the DBTOO derivative dye in high-quality, anhydrous DMSO.

-

Vortex the solution until the dye is completely dissolved. Gentle warming (up to 55°C) may be necessary to fully solubilize the compound.

-

Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining Protocol for Adherent Cells

-

Seed cells on glass coverslips or in imaging dishes and culture until they reach the desired confluency.

-

Prepare a fresh working solution of the DBTOO dye by diluting the stock solution in pre-warmed live-cell imaging medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Remove the culture medium from the cells and wash once with the pre-warmed imaging medium or buffer.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation times of up to 2 hours have been shown to be effective.[1]

-

After incubation, gently wash the cells two to three times with the pre-warmed imaging medium or buffer to remove excess dye.

-

The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest the cells and resuspend them in pre-warmed live-cell imaging medium at a density of 1 x 10⁶ cells/mL.

-

Add the DBTOO dye working solution to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light, with occasional gentle agitation.

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the cells.

-

Carefully remove the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium.

-

Repeat the washing step (centrifugation and resuspension) two more times.

-

After the final wash, resuspend the cells in the imaging medium and transfer them to a suitable imaging chamber.

Imaging Parameters

-

Microscope: An inverted fluorescence microscope equipped for live-cell imaging is recommended.

-

Filter Set: A standard DAPI filter set is suitable for DBTOO derivatives, which typically have excitation maxima around 342 nm and emission maxima around 432 nm.[1]

-

Objective: Use an objective with appropriate magnification and numerical aperture for the desired resolution.

-

Illumination: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | - Insufficient dye concentration or incubation time.- Low expression of target lipids in the membrane.- Photobleaching. | - Increase the dye concentration or incubation time.- Ensure cells are healthy and viable.- Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging. |

| High Background | - Incomplete removal of excess dye.- Dye precipitation. | - Increase the number and duration of washing steps.- Ensure the dye is fully dissolved in the working solution. Filter the working solution if necessary. |

| Cell Death/Toxicity | - Dye concentration is too high.- Prolonged exposure to the dye or imaging light. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce incubation time and minimize light exposure during imaging. |

| Uneven Staining | - Inconsistent dye application.- Cell health issues. | - Ensure the entire cell surface is evenly covered with the staining solution.- Use healthy, actively growing cells for staining. |

Visualization of Experimental Workflow and Dye Properties

The following diagrams illustrate the experimental workflow for plasma membrane staining and the key properties of DBTOO derivatives.

Caption: A flowchart of the key steps for staining live cells with DBTOO derivatives.

Caption: Relationship between the properties of DBTOO dyes and their application.

References

Application Notes & Protocols: A Step-by-Step Guide for Dibenzothiophene Sulfone Synthesis via Oxidation of Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of dibenzothiophene (B1670422) sulfone, a compound of interest in various fields including pharmaceuticals and materials science, through the oxidation of dibenzothiophene. The protocols outlined below utilize common and effective oxidizing agents, offering a comparative guide for selecting a suitable method based on available resources and desired outcomes.

Overview of Synthetic Pathways

The oxidation of the sulfur atom in dibenzothiophene to a sulfone is a common and critical transformation. This conversion alters the electronic properties and polarity of the molecule, making it a valuable intermediate in organic synthesis. The primary methods for this oxidation involve the use of potent oxidizing agents. This guide focuses on two well-established protocols: one employing hydrogen peroxide in the presence of an acid catalyst and another utilizing meta-chloroperoxybenzoic acid (m-CPBA).